6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is a heterocyclic compound characterized by a pyridazine ring with a substituted amino group and a carboxamide functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It is classified under heterocyclic compounds, particularly those containing nitrogen in the ring structure, which are known for their diverse pharmacological properties.
The compound can be synthesized through various methods, which typically involve reactions that introduce the desired functional groups onto the pyridazine core. It has been explored in research for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer .
The synthesis of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide generally involves several key steps:
The synthetic routes may vary based on the specific substituents desired on the pyridazine ring. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity .
The molecular structure of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide can be depicted as follows:
The compound's molecular formula is , with a molecular weight of approximately 199.22 g/mol. The InChI key for this compound is OIIWBTXPPLUIBL-UHFFFAOYSA-N, which provides a unique identifier for database searches.
6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and minimize side reactions. For example, oxidation might be performed using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
The mechanism of action of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide involves its interaction with specific biological targets:
6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is expected to exhibit characteristics typical of small organic molecules:
The compound's reactivity is influenced by its functional groups:
6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide has potential applications in various scientific fields:
Pyridazine derivatives represent an underexploited yet pharmacologically significant class of nitrogen-containing heterocycles in drug discovery. Despite their long-known synthetic accessibility, pyridazine-based drugs were historically underrepresented in pharmacopeias. Only three pyridazine-containing therapeutics gained approval before 2020: the antidepressant minaprine (withdrawn in 1996 due to convulsions), the GnRH receptor antagonist relugolix (approved in 2020 for prostate cancer), and the TYK2 inhibitor deucravacitinib (approved in 2022 for psoriasis) [4]. This scarcity contrasts sharply with the ubiquity of other azine heterocycles (e.g., pyridine, pyrimidine). The 1,2-diazine scaffold’s limited historical adoption stems partly from metabolic stability concerns and synthetic complexity, alongside the late discovery of naturally occurring pyridazine alkaloids like Pyridazomycin (1988) [4]. However, advances in synthetic methodology and a deeper understanding of pyridazine’s physicochemical properties have accelerated its integration into modern drug design. Notably, the pyridopyridazine subclass has yielded clinical agents like the antihypertensive endralazine, underscoring the scaffold’s therapeutic versatility [5].
Table 1: Historically Significant Pyridazine-Containing Drugs
Drug Name | Pyridazine Element | Therapeutic Indication | Approval/Status |
---|---|---|---|
Minaprine | 3-Aminopyridazine | Antidepressant (MAO inhibitor) | Withdrawn (1996) |
Hydralazine | Phthalazine | Antihypertensive | Approved (1953) |
Endralazine | Pyridopyridazine | Antihypertensive vasodilator | Approved (EU) |
Relugolix | 3-Aminopyridazine | Prostate cancer (GnRH antagonist) | Approved (2020) |
Deucravacitinib | 3-Aminopyridazine | Psoriasis (TYK2 inhibitor) | Approved (2022) |
The pyridazine ring (1) possesses distinct physicochemical properties that critically influence molecular recognition and target binding. Key attributes include:
These properties make pyridazine an effective bioisostere for phenyl rings, 1,3,4-oxadiazoles, or other azines, particularly when optimizing solubility or target engagement. In the context of 6-((2-hydroxyethyl)amino)pyridazine-3-carboxamide, the scaffold positions the carboxamide for critical hydrogen bonding with targets (e.g., CB2 receptor or bacterial enzymes), while the hydroxyethyl side chain offers additional hydrogen-bonding and conformational flexibility [3] [9].
Table 2: Physicochemical Properties of Pyridazine vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | H-Bond Acceptor Strength (pKBHX) | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazine (1) | 4.22 | -0.51 | 1.65 | 25.8 |
Benzene (2) | 0 | 2.18 | -1.47 | 0 |
Pyrimidine (4) | 2.33 | 0.26 | 1.07 | 25.8 |
1,3,4-Oxadiazole (28) | ~1.5 | 0.77 | 0.39 | 28.7 |
Carboxamide-functionalized pyridazines exhibit broad pharmacological relevance due to their ability to engage biological targets through directed hydrogen bonding while maintaining favorable drug-like properties. Key applications include:
Antimicrobial Agents: Pyridazine-3-carboxamides demonstrate potent activity against resistant pathogens. For instance, N-(4-phenylthiazol-2-yl)nicotinamide analogs significantly inhibit Ralstonia solanacearum (bacterial wilt pathogen in tomatoes) by disrupting lectin-mediated host adhesion. Compound 4a (featuring a para-chloroaryl moiety) reduced infection rates by >50% in treated plants and enhanced seed germination vigor (vigor index: 1613 vs. control 1186) [6]. Similarly, pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., 6j) show nanomolar activity against drug-resistant Mycobacterium tuberculosis (MIC: <0.002 µg/mL for RMP-resistant strains) [8].
Kinase and Receptor Modulation: The carboxamide group enables critical hinge-region binding in kinases. Pyridazine-3-carboxamides serve as CB2 receptor agonists with enhanced selectivity over CB1. Structural optimization of GW842166X (pyrimidine-based) to pyridazine-3-carboxamides improved aqueous solubility while retaining sub-nanomolar CB2 agonism (e.g., compound 26, EC~50~ = 3.665 nM) [3]. Deuterated derivatives like 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide leverage the carboxamide for target engagement while deuterium enhances metabolic stability [7].
Pharmacokinetic Optimization: The carboxamide-pyridazine motif reduces lipophilicity, lowering hERG channel binding risk and cytochrome P450 inhibition. Combined with polar side chains (e.g., 2-hydroxyethyl), it improves oral bioavailability. For example, antitubercular pyridazine carboxamides achieve >41% oral bioavailability in murine models [8]. This aligns with the design of 6-((2-hydroxyethyl)amino)pyridazine-3-carboxamide, where the hydroxyethyl group provides metabolic soft spots without compromising solubility [4] [7].
The strategic fusion of carboxamide hydrogen-bonding potential with pyridazine’s dipole moment creates multifunctional scaffolds capable of addressing complex drug discovery challenges—from overcoming bacterial resistance to enhancing CNS drug selectivity.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: